molecular formula C10H15ClFNO B1383724 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride CAS No. 2059955-16-5

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride

Cat. No. B1383724
CAS RN: 2059955-16-5
M. Wt: 219.68 g/mol
InChI Key: DOKGGYOABRPNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride, commonly referred to as 4-FMPH, is an organic compound with a wide range of applications in the scientific research community. 4-FMPH is highly soluble in water and has a low melting point, making it an ideal compound for use in a variety of experiments. 4-FMPH is often used as a reagent for organic synthesis and has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Fluorine in Protein Design

Fluorocarbons, including compounds containing fluorine atoms, have been used to enhance the stability of proteins against chemical and thermal denaturation while retaining structure and biological activity. This has been demonstrated through the design of proteins incorporating highly fluorinated analogs of hydroxy amino acids, suggesting a general strategy for improving protein stability (Buer & Marsh, 2012).

Chemosensors Development

Compounds based on fluorophoric platforms, similar to 4-Methyl-2,6-diformylphenol, have been utilized to develop chemosensors for detecting various analytes including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underline the potential of incorporating fluorinated compounds in sensor development (P. Roy, 2021).

Anticancer Compound Modifications

Anticancer compounds derived from natural or synthetic origins, including those with fluorine substituents, have been structurally modified to exert antimetastatic effects. Different substituents such as fluoro, methoxy, and amino groups have been attached to generate diverse structure-activity relationships, suggesting that such modifications can be applied to 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride for potential anticancer applications (S. K. Liew et al., 2020).

Analytical Applications

The ninhydrin reaction, known for its application in the analysis of amino acids, peptides, and proteins, demonstrates the utility of chemical reactions in various scientific fields. While not directly related, the understanding of such reactions can provide insights into analytical methodologies that could be applied to study this compound and its interactions (M. Friedman, 2004).

properties

IUPAC Name

2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKGGYOABRPNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 2
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
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2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
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2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 5
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 6
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride

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